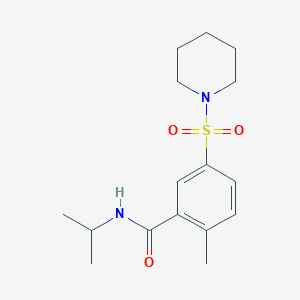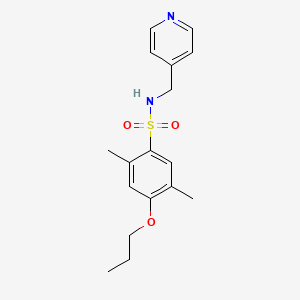
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promise in various fields of research due to its unique properties and mechanism of action.
Mechanism of Action
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide acts as an inhibitor of the enzyme TBK1, which plays a crucial role in the regulation of inflammation and immune responses. By inhibiting TBK1, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory effects in various animal models of inflammatory diseases. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. This compound is highly selective for TBK1 and does not inhibit other kinases, making it a valuable tool for studying the role of TBK1 in various biological processes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors. Another area of research is the investigation of the role of TBK1 in other biological processes, such as autophagy and innate immunity. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic potential for various diseases.
Synthesis Methods
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-methyl-5-nitrobenzoic acid with isopropylamine to form N-isopropyl-2-methyl-5-nitrobenzamide. This intermediate is then reduced with palladium on carbon to form N-isopropyl-2-methyl-5-aminobenzamide. The final step involves the reaction of N-isopropyl-2-methyl-5-aminobenzamide with 1-piperidinylsulfonyl chloride to form the desired product, this compound.
Scientific Research Applications
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)15-11-14(8-7-13(15)3)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARWGJGWSZPKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid](/img/structure/B5319434.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)

![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)